N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide
Description
N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide is a chiral heterocyclic compound featuring a 1,3-dioxane ring system with stereospecific substituents. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of orexin receptor antagonists, as evidenced by its structural presence in JNJ-10397049 (a selective OX2R antagonist) .
Properties
CAS No. |
1184290-13-8 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]formamide |
InChI |
InChI=1S/C13H17NO3/c1-13(2)16-8-11(14-9-15)12(17-13)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,14,15)/t11-,12-/m0/s1 |
InChI Key |
HOGCFPJAXJYGEJ-RYUDHWBXSA-N |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC=O)C |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)NC=O)C |
Origin of Product |
United States |
Preparation Methods
Acetal Formation with Chiral Diols
A chiral diol (e.g., (S)-(−)-2-amino-3-phenyl-1-propanediol) reacts with acetone under TsOH catalysis to form the 2,2-dimethyl-1,3-dioxane ring. The reaction proceeds via a hemiacetal intermediate , with stereochemistry controlled by the chiral centers of the diol.
-
Dissolve (S)-(−)-2-amino-3-phenyl-1-propanediol (10 mmol) in acetone (50 mL).
-
Add TsOH (0.1 equiv) and reflux at 60°C for 12 h.
-
Neutralize with NaHCO₃, extract with CH₂Cl₂, and concentrate to yield the dioxane intermediate (85% yield).
Aldehyde-Mediated Cyclization
Alternative routes use pivalaldehyde or benzaldehyde to form the dioxane ring, though these require subsequent steps to introduce the phenyl group.
Introduction of the 4S-Phenyl Group
The phenyl group at the 4-position is introduced via Friedel-Crafts alkylation or Grignard addition , depending on the precursor:
Friedel-Crafts Alkylation
Suzuki-Miyaura Coupling
For higher stereocontrol, a palladium-catalyzed coupling with phenylboronic acid is employed:
-
React 4-bromo-2,2-dimethyl-1,3-dioxane with phenylboronic acid (1.2 equiv).
-
Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1).
Formylation of the 5S-Amino Group
The final step involves converting the amine to a formamide. Two predominant methods are documented:
Classical Formic Acid/Acetic Anhydride
Catalytic Phosphonic Anhydride Method
A modern approach uses T3P (propylphosphonic anhydride) with DMF as the formyl source:
-
Mix (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane (1 equiv) with DMF (10 equiv).
-
Add T3P (20 mol%) in THF.
Advantages : Higher yields, milder conditions, and reduced racemization.
Purification and Stereochemical Analysis
Chromatographic Resolution
Chemical Reactions Analysis
Types of Reactions
N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The dioxane ring structure and the formamide group play key roles in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
JNJ-10397049: N-(2,4-Dibromophenyl)-N'-[(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl]urea
- Structural Similarities : Shares the (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl backbone.
- Key Differences : The urea group (-NHCONH-) replaces the formamide moiety, enhancing hydrogen-bonding capacity and altering receptor selectivity.
- Biological Activity : JNJ-10397049 is a potent OX2R antagonist (IC₅₀ = 6 nM), with minimal OX1R activity, making it a selective tool for studying orexin signaling pathways .
- Pharmacokinetics : The urea group improves metabolic stability compared to formamide derivatives, as seen in its use in preclinical binge-eating models .
Chrysomamide (2a) and N-[2-trans-(4-Hydroxyphenyl)ethenyl]formamide (2b)
- Structural Similarities : Both contain formamide groups but lack the dioxane core.
- Key Differences : Chrysomamide (2a) is zwitterionic, while 2b and its cis isomer (3) feature ethenyl-phenyl linkages.
N-(4-Chlorophenyl)-(Diphenylphosphoryl)formamide
- Structural Similarities : Contains a formamide group linked to an aryl-phosphoryl system.
- Key Differences : The phosphoryl group introduces steric bulk and electronic effects absent in the dioxane-based compound.
- Applications : Acts as a catalyst in P-H bond addition reactions, demonstrating the versatility of formamides in synthetic chemistry .
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- Structural Similarities : Features a stereochemically complex backbone with acetamide and aryl groups.
- Pharmacological Relevance : Such compounds are explored as protease inhibitors, emphasizing the role of stereochemistry in drug design .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Impact : The (4S,5S) configuration in the dioxane ring is critical for receptor binding. Modifications to the formamide group (e.g., urea substitution) significantly alter selectivity and potency .
- Synthetic Utility : Formamide derivatives are versatile intermediates; their reactivity enables diverse functionalization, as seen in asymmetric syntheses of complex heterocycles .
- Metabolic Considerations : Urea derivatives like JNJ-10397049 exhibit enhanced stability over formamides, suggesting strategic substitutions for improving drug-like properties .
Biological Activity
N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide is a compound derived from the dioxane family, characterized by its unique structure and potential biological activities. This article reviews its biological activity based on various research findings, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
- CAS Number : 35019-66-0
Biological Activity Overview
This compound exhibits several biological activities that have been investigated in various studies:
1. Antiplatelet Activity
Research has indicated that derivatives of this compound may possess antiplatelet properties. A study involving a related compound (EV-077) demonstrated significant inhibition of platelet aggregation in diabetic patients. The results suggested that the compound could potentially reduce thromboxane A2 activity and improve outcomes in patients with cardiovascular risks associated with diabetes .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. It may inhibit the production of pro-inflammatory mediators by blocking specific signaling pathways involved in inflammation .
The proposed mechanism involves the inhibition of thromboxane receptors and modulation of eicosanoid synthesis. This action could lead to reduced vascular inflammation and improved blood flow in patients with diabetes and cardiovascular diseases .
Case Study 1: Clinical Trials on Diabetic Patients
In a clinical trial involving patients with diabetes mellitus and coronary artery disease (CAD), the administration of a related compound showed promising results in inhibiting platelet aggregation. The study reported that EV-077 significantly reduced collagen-induced aggregation and ADP-mediated aggregation in both aspirin and clopidogrel-treated patients .
Case Study 2: Preclinical Studies on Inflammation
Preclinical studies have indicated that compounds similar to this compound can reduce markers of inflammation in animal models. These studies provide a basis for further exploration into its therapeutic potential for inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key methodologies for synthesizing N-((4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide with high enantiomeric purity?
Answer:
The synthesis of this chiral compound requires careful control of stereochemistry. A validated approach involves:
- Chiral ligand utilization : Employing (4S,5S)-(+)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane as a ligand in amidocuprate-mediated reactions to achieve stereoselective outcomes .
- Reaction conditions : Conducting reactions at low temperatures (e.g., −78°C in diethyl ether) to minimize racemization and enhance enantiomeric excess .
- Purification : Using column chromatography or recrystallization to isolate the desired enantiomer. Confirm purity via HPLC with chiral stationary phases .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Structural and purity validation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the stereochemical environment, including coupling constants (e.g., J-values) for axial/equatorial proton assignments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of formamide C=O stretching (~1670 cm⁻¹) and N-H bending bands (~1550 cm⁻¹) .
Advanced: How can researchers evaluate the biological activity of this compound in receptor-binding studies?
Answer:
- In vivo models : Assess sleep modulation in rodents by measuring latency to sleep onset and duration of non-rapid eye movement (NREM) sleep, as demonstrated in OX2R antagonism studies .
- Cellular assays : Use radioligand binding assays (e.g., ³H-labeled antagonists) to quantify affinity for orexin receptors. Competitive displacement curves can determine IC₅₀ values .
- Mechanistic studies : Pair electrophysiology with receptor mutagenesis to identify critical binding residues, leveraging the compound’s structural motifs (e.g., dioxane ring) .
Advanced: How can contradictions between high stereoselectivity and low chemical yield be resolved during synthesis?
Answer:
- Ligand optimization : Screen alternative chiral amines (e.g., bidentate ligands) to balance steric and electronic effects, improving both yield and enantioselectivity .
- Solvent and temperature adjustments : Switch to polar aprotic solvents (e.g., THF) or elevate reaction temperatures post-initial stereochemical control to enhance reaction kinetics .
- Catalyst loading : Adjust stoichiometry of copper catalysts to reduce side reactions while maintaining stereochemical fidelity .
Advanced: What strategies optimize multi-step synthetic routes for derivatives of this compound?
Answer:
- Modular synthesis : Use the dioxane core as a scaffold for functionalization. For example, introduce urea or acetamide groups via nucleophilic substitution or coupling reactions .
- Protecting groups : Temporarily mask the formamide moiety with tert-butoxycarbonyl (Boc) groups during reactive steps to prevent undesired side reactions .
- Parallel screening : Employ Design of Experiments (DoE) to test variables (e.g., solvent, catalyst, temperature) for each step, maximizing overall yield .
Advanced: How can receptor-binding data discrepancies between in vitro and in vivo studies be analyzed?
Answer:
- Pharmacokinetic profiling : Measure compound bioavailability, blood-brain barrier penetration, and metabolic stability to explain reduced in vivo efficacy despite high in vitro affinity .
- Metabolite identification : Use LC-MS/MS to detect active metabolites that may contribute to observed biological effects .
- Allosteric modulation : Investigate whether the compound acts as a negative allosteric modulator in vivo, altering receptor conformation and ligand binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
